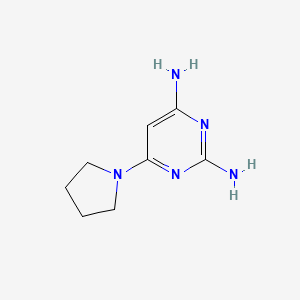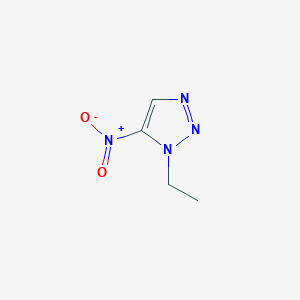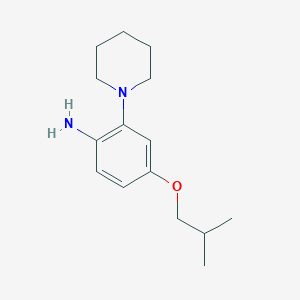
N-(Azido-PEG10)-N-PEG10-t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Azido-PEG10)-N-PEG10-t-butyl ester: is a compound that features a polyethylene glycol (PEG) backbone with azide and t-butyl ester functional groups. This compound is often used in the field of click chemistry, which is a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of interest with specific biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG10)-N-PEG10-t-butyl ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material. This can be achieved by reacting a PEG derivative with a suitable reagent to introduce the azide group.
Esterification: The final step involves the esterification of the PEG derivative with t-butyl ester. This can be achieved using t-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation using industrial reactors.
Azidation: Introduction of the azide group using industrial-grade sodium azide and solvents.
Esterification: Esterification using t-butyl chloroformate and industrial-grade bases.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The azide group can also participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically uses copper sulfate and sodium ascorbate as catalysts in a solvent such as water or a mixture of water and tert-butanol.
Substitution Reactions: These reactions often use electrophiles such as alkyl halides in the presence of a base.
Major Products:
Triazole Linkages: The major product of the CuAAC reaction is a triazole linkage.
Substituted Azides: The major products of substitution reactions are substituted azides.
Applications De Recherche Scientifique
Chemistry: : N-(Azido-PEG10)-N-PEG10-t-butyl ester is widely used in click chemistry for the synthesis of complex molecules and bioconjugates .
Biology: : In biological research, this compound is used for labeling biomolecules, such as proteins and nucleic acids, due to its biocompatibility and ability to form stable linkages .
Medicine: : In medical research, it is used in the development of drug delivery systems and diagnostic tools. The PEG backbone enhances solubility and biocompatibility, making it suitable for use in vivo .
Industry: : In the industrial sector, this compound is used in the synthesis of polymers and materials with specific functional properties .
Mécanisme D'action
Mechanism: : The primary mechanism of action of N-(Azido-PEG10)-N-PEG10-t-butyl ester involves its participation in click chemistry reactions. The azide group reacts with alkynes to form triazole linkages, which are stable and biocompatible .
Molecular Targets and Pathways: : The molecular targets of this compound are typically the alkyne groups present in the substrates it reacts with. The pathways involved include the copper-catalyzed azide-alkyne cycloaddition (CuAAC) pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Azido-PEG4)-N-PEG4-t-butyl ester: This compound has a shorter PEG backbone but similar functional groups.
N-(Azido-PEG6)-N-PEG6-t-butyl ester: This compound has a PEG backbone of intermediate length.
N-(Azido-PEG12)-N-PEG12-t-butyl ester: This compound has a longer PEG backbone.
Uniqueness: : N-(Azido-PEG10)-N-PEG10-t-butyl ester is unique due to its specific PEG length, which provides a balance between solubility and flexibility. The t-butyl ester group also offers specific reactivity that can be advantageous in certain synthetic applications .
Propriétés
Formule moléculaire |
C49H98N4O22 |
|---|---|
Poids moléculaire |
1095.3 g/mol |
Nom IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C49H98N4O22/c1-49(2,3)75-48(54)4-8-55-12-16-59-20-24-63-28-32-67-36-40-71-44-45-72-41-37-68-33-29-64-25-21-60-17-13-56-9-5-51-6-10-57-14-18-61-22-26-65-30-34-69-38-42-73-46-47-74-43-39-70-35-31-66-27-23-62-19-15-58-11-7-52-53-50/h51H,4-47H2,1-3H3 |
Clé InChI |
PGNBLTSHWDBSEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-6-ethoxycarbonyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13719400.png)





![4'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13719417.png)


![Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13719428.png)



![4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid](/img/structure/B13719462.png)
